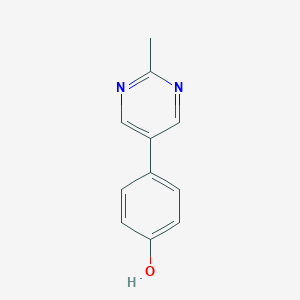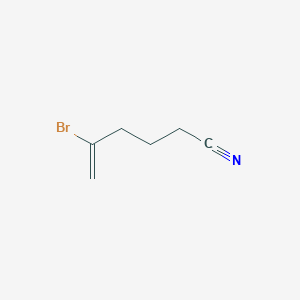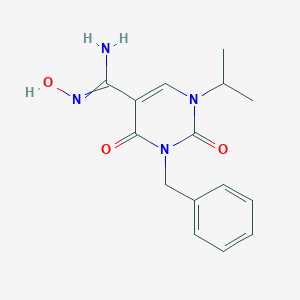
6-Ethyl-4-methylpyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethyl-4-methylpyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mechanism Of Action
The mechanism of action of 6-Ethyl-4-methylpyridazin-3(2H)-one is not fully understood. However, it has been proposed that this compound exerts its biological effects by modulating various signaling pathways, such as NF-κB, MAPK, and PI3K/Akt. Additionally, it has been suggested that this compound may interact with various cellular targets, such as enzymes and receptors, to exert its pharmacological effects.
Biochemical And Physiological Effects
6-Ethyl-4-methylpyridazin-3(2H)-one has been shown to exhibit a range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in various inflammatory models. Additionally, it has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase, catalase, and glutathione peroxidase, in various oxidative stress models. Furthermore, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines.
Advantages And Limitations For Lab Experiments
The advantages of using 6-Ethyl-4-methylpyridazin-3(2H)-one in lab experiments include its potent biological activity, low toxicity, and ease of synthesis. However, the limitations of using this compound in lab experiments include its poor solubility in water, which may limit its bioavailability, and its potential instability under certain conditions, which may affect its biological activity.
Future Directions
There are several potential future directions for the study of 6-Ethyl-4-methylpyridazin-3(2H)-one. One potential direction is the investigation of its potential therapeutic applications in various diseases, such as cancer, inflammation, and oxidative stress. Additionally, the development of novel analogs of this compound with improved pharmacological properties may be a promising direction for future research. Furthermore, the elucidation of the precise mechanism of action of this compound may provide insights into its biological effects and potential therapeutic applications.
Synthesis Methods
The synthesis of 6-Ethyl-4-methylpyridazin-3(2H)-one involves the reaction of ethyl hydrazinecarboxylate and 4-methylpyridazin-3(2H)-one in the presence of a catalyst. This reaction yields 6-Ethyl-4-methylpyridazin-3(2H)-one as the final product. The purity of the compound can be enhanced through various purification techniques, such as column chromatography, recrystallization, and HPLC.
Scientific Research Applications
6-Ethyl-4-methylpyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Additionally, it has been found to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Furthermore, this compound has been investigated for its potential anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
properties
CAS RN |
160427-26-9 |
|---|---|
Product Name |
6-Ethyl-4-methylpyridazin-3(2H)-one |
Molecular Formula |
C7H10N2O |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
3-ethyl-5-methyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C7H10N2O/c1-3-6-4-5(2)7(10)9-8-6/h4H,3H2,1-2H3,(H,9,10) |
InChI Key |
GHQBVRIYVGNWPC-UHFFFAOYSA-N |
SMILES |
CCC1=NNC(=O)C(=C1)C |
Canonical SMILES |
CCC1=NNC(=O)C(=C1)C |
synonyms |
3(2H)-Pyridazinone,6-ethyl-4-methyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



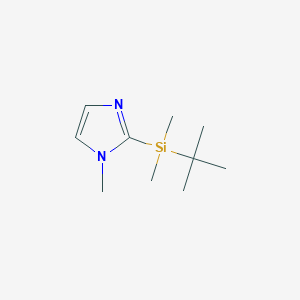

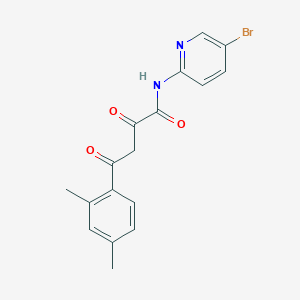
![2-[(3,4-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B67181.png)


![3-Aminopyrido[3,4-b]pyrazin-2(1H)-one](/img/structure/B67187.png)
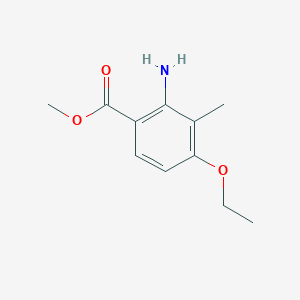
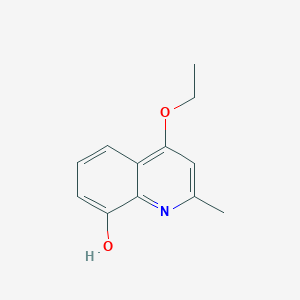

![Methyl 4-hydroxyimino-6,6-dimethyl-3-(methylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B67202.png)
